1,3-dioxo-2,3-dihydro-1H-indene-2-carbonitrile
Overview
Description
1,3-Dioxo-2,3-dihydro-1H-indene-2-carbonitrile is a versatile organic compound with a unique structure that makes it valuable in various fields of scientific research This compound is characterized by its indene core, which is a bicyclic structure consisting of a benzene ring fused to a cyclopentene ring
Preparation Methods
The synthesis of 1,3-dioxo-2,3-dihydro-1H-indene-2-carbonitrile can be achieved through several methods. One efficient approach involves the reaction of ninhydrin with malononitrile and various diamines in an aqueous medium under catalyst-free conditions. This method is advantageous due to its high yields (73–98%), short reaction times, and environmentally friendly nature . Another method involves the nucleophilic addition of alkyl acetate to dialkyl phthalate under basic conditions, producing the intermediate 2-(ethoxycarbonyl)-1,3-dioxo-2,3-dihydro-1H-inden-2-ide anion .
Chemical Reactions Analysis
1,3-Dioxo-2,3-dihydro-1H-indene-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups, altering the compound’s properties.
Substitution: The nitrile group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents used in these reactions include strong oxidizing agents, reducing agents like sodium borohydride, and nucleophiles such as amines.
Scientific Research Applications
1,3-Dioxo-2,3-dihydro-1H-indene-2-carbonitrile has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1,3-dioxo-2,3-dihydro-1H-indene-2-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, as a protein kinase CK2 inhibitor, the compound binds to the ATP-binding site of the enzyme, thereby inhibiting its activity. This inhibition disrupts various cellular processes, leading to anticancer effects .
Comparison with Similar Compounds
1,3-Dioxo-2,3-dihydro-1H-indene-2-carbonitrile can be compared to similar compounds such as:
Indane-1,3-dione: Both compounds share the indene core, but indane-1,3-dione lacks the nitrile group, making it less reactive in certain reactions.
1-Oxo-2,3-dihydro-1H-indene-5-carbonitrile: This compound is structurally similar but has a different substitution pattern, affecting its reactivity and applications.
2,3-Dihydro-1-oxo-1H-indene-4-carbonitrile: Another similar compound with a different position of the nitrile group, leading to variations in its chemical behavior.
Properties
IUPAC Name |
1,3-dioxoindene-2-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5NO2/c11-5-8-9(12)6-3-1-2-4-7(6)10(8)13/h1-4,8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKEKUQYTCADDSQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(C2=O)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50962447 | |
Record name | 1,3-Dioxo-2,3-dihydro-1H-indene-2-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50962447 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
42382-92-3 | |
Record name | NSC163143 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=163143 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1,3-Dioxo-2,3-dihydro-1H-indene-2-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50962447 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-CYANO-1,3-INDANEDIONE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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